![molecular formula C15H11ClN4O2S B3016434 N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 694500-01-1](/img/structure/B3016434.png)
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
The compound "N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-chlorophenyl and pyridin-4-yl groups suggests potential for biological activity, as these moieties are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the oxadiazole ring. The final step often involves the reaction of the oxadiazole with a halogenated acetamide to introduce the desired substituents . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques confirm the presence of the oxadiazole ring and the substituents attached to it . The crystal structures of similar compounds reveal that the molecules can have a folded conformation, with the heterocyclic ring inclined at various angles to the phenyl ring .
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is known to participate in various chemical reactions, particularly those involving the thiol group, which can act as a nucleophile. The electrophilic centers in the molecule, such as the carbonyl carbon of the acetamide group, can undergo substitution reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents. These compounds generally exhibit moderate to good solubility in polar aprotic solvents like DMF, which is often used in their synthesis . The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, influencing its reactivity and interaction with biological targets .
Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for various biological activities. For instance, some derivatives have shown activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . Others have demonstrated potential as antimicrobial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibition of enzymes like α-chymotrypsin . Additionally, certain 1,3,4-oxadiazole derivatives have been screened for cytotoxicity against cancer cell lines, with some showing promising results .
Case Studies
Specific case studies of these compounds include their evaluation as potential treatments for conditions associated with enzyme dysregulation, such as Alzheimer's disease, due to their inhibitory activity against acetylcholinesterase . Moreover, the antimicrobial properties of these derivatives make them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance . The cytotoxicity studies on cancer cell lines provide insights into the potential use of these compounds in cancer therapy .
Scientific Research Applications
Synthesis and Characterization
- A series of derivatives, including those with 1,3,4-oxadiazole and acetamide components, have been synthesized and characterized for their structural properties using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. These compounds have been evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies, indicating their potential for further pharmaceutical development (Nafeesa et al., 2017).
Pharmacological Evaluation
- Compounds with 1,3,4-oxadiazole derivatives have been screened for their antibacterial, hemolytic, and thrombolytic activities. These studies have identified specific compounds with low toxicity and significant biological activities, suggesting their usefulness in developing new therapeutic agents for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Molecular Docking and Cytotoxicity Studies
- The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and their evaluation against bacterial strains and enzymes have been undertaken. Molecular docking studies to identify the active binding sites have been correlated with bioactivity data, leading to the discovery of compounds with significant antibacterial activity and moderate anti-enzymatic potential. This approach also aids in identifying less cytotoxic compounds, showcasing the versatility of these derivatives in drug discovery (Siddiqui et al., 2014).
Quantum Computational Approaches
- The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on similar molecules have been studied using quantum computational approaches. This research provides insights into the stereo-electronic interactions leading to stability, as confirmed by natural bond orbital analysis and vibrational spectral analysis. Such studies are crucial for understanding the molecular basis of the pharmacokinetic properties and inhibition activity against viruses, thereby contributing to the development of antiviral drugs (Mary et al., 2022).
Mechanism of Action
Target of Action
Unfortunately, the specific target of action for the compound SMR000074776, also known as N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, is currently undisclosed .
Mode of Action
The mode of action of SMR000074776 is also undisclosed at this time . It is known that the compound is being tested in various cancers, suggesting that it may interact with targets that are relevant to cancer progression .
Biochemical Pathways
The specific biochemical pathways affected by SMR000074776 are currently unknown due to the undisclosed nature of its mechanism of action . As research progresses, more information about the compound’s effects on biochemical pathways and their downstream effects will likely become available.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .
Result of Action
The molecular and cellular effects of SMR000074776’s action are currently undisclosed . As the compound is being tested in various cancers, it is likely that its effects are related to the inhibition of cancer cell proliferation or survival .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include the physical environment, such as housing conditions and exposure to pollution, and the social environment, including community support and social inequality . .
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-1-2-4-12(11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFWWZZAWQBFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
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